5-Dimethylamino-2-nitrosobenzaldehyde
Description
Its electron-rich structure, conferred by the dimethylamino group, enhances reactivity in nucleophilic and electrophilic substitution reactions.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
5-(dimethylamino)-2-nitrosobenzaldehyde |
InChI |
InChI=1S/C9H10N2O2/c1-11(2)8-3-4-9(10-13)7(5-8)6-12/h3-6H,1-2H3 |
InChI Key |
NMHUSOZQBJFXLI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N=O)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog: 5-(Dimethylamino)-2-nitrosophenol Hydrochloride
Key Differences and Similarities (Referencing ):
| Property | 5-Dimethylamino-2-nitrosobenzaldehyde | 5-(Dimethylamino)-2-nitrosophenol Hydrochloride |
|---|---|---|
| Molecular Formula | C₉H₁₀N₂O₂ (hypothetical) | C₈H₁₁ClN₂O₂ |
| Molecular Weight | ~178.19 g/mol | 202.64 g/mol |
| Functional Groups | Aldehyde (-CHO), nitroso (-NO), dimethylamino (-N(CH₃)₂) | Phenol (-OH), nitroso (-NO), dimethylamino (-N(CH₃)₂), hydrochloride salt |
| Polarity/Solubility | Likely polar, soluble in DMF/ethanol | Hydrochloride salt enhances water solubility |
| Applications | Presumed intermediate in heterocycle synthesis | Used as a reagent in diazotization or dye synthesis |
Analysis :
- The hydrochloride salt in 5-(Dimethylamino)-2-nitrosophenol Hydrochloride increases its ionic character, making it more water-soluble than the aldehyde derivative.
- The aldehyde group in this compound likely confers greater reactivity in condensation reactions (e.g., hydrazide formation), as seen in , where substituted benzaldehydes are condensed with hydrazides to synthesize benzimidazole derivatives.
Research Findings and Limitations
Key Observations
- Reactivity: The dimethylamino group in this compound likely increases its nucleophilicity compared to unsubstituted nitrosobenzaldehydes.
- Stability: Nitroso compounds are generally prone to tautomerization or dimerization. The steric hindrance from the dimethylamino group might stabilize the monomeric form.
Gaps in Data
- No direct experimental data on the synthesis, spectroscopic characterization, or biological activity of this compound are available in the provided evidence.
- Comparisons rely on extrapolation from structurally related compounds, such as 5-(Dimethylamino)-2-nitrosophenol Hydrochloride and benzaldehyde-derived hydrazides.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
